molecular formula C18H26F2O B12592678 trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene CAS No. 609779-53-5

trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene

Cat. No.: B12592678
CAS No.: 609779-53-5
M. Wt: 296.4 g/mol
InChI Key: CZAXFMSQELIWGA-UHFFFAOYSA-N
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Description

Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene: is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with difluoro, methoxy, and cyclohexyl groups, making it a molecule of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene typically involves multi-step organic reactions. A common approach might include:

    Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the benzene ring.

    Methoxylation: Substitution of a methoxy group at the 1 position.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the benzene ring.

    Substitution: The methoxy and cyclohexyl groups may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: De-fluorinated benzenes, cyclohexyl derivatives.

    Substitution Products: Various substituted benzenes depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Potential applications in the development of pharmaceuticals or agrochemicals.

Medicine:

  • Investigated for its biological activity and potential therapeutic uses.

Industry:

  • Utilized in the production of advanced materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism by which trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    2,3-Difluoro-1-methoxybenzene: Lacks the cyclohexyl and pentyl groups.

    4-(4-Pentyl-cyclohexyl)-benzene: Lacks the difluoro and methoxy groups.

    2,3-Difluoro-4-(4-pentyl-cyclohexyl)-benzene: Lacks the methoxy group.

Uniqueness: Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene is unique due to the combination of its substituents, which may confer specific physical, chemical, or biological properties not found in similar compounds.

Properties

CAS No.

609779-53-5

Molecular Formula

C18H26F2O

Molecular Weight

296.4 g/mol

IUPAC Name

2,3-difluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene

InChI

InChI=1S/C18H26F2O/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(21-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3

InChI Key

CZAXFMSQELIWGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F

Origin of Product

United States

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